6-Morpholinonicotinohydrazide
Overview
Description
6-Morpholinonicotinohydrazide is an organic compound with the molecular formula C10H14N4O2 . It has been extensively studied for its various properties and applications in the field of science and industry.
Molecular Structure Analysis
The molecular structure of 6-Morpholinonicotinohydrazide consists of 10 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 222.244 Da and the mono-isotopic mass is 222.111679 Da .Scientific Research Applications
Antimicrobial and Antiurease Activities
6-Morpholinonicotinohydrazide derivatives have demonstrated significant antimicrobial and antiurease activities. Research shows the compound's efficacy against microorganisms like M. smegmatis, C. albicans, and S. cerevisiae, particularly in high concentrations. One derivative in particular exhibited potent enzyme inhibition activity with an IC50 value of 2.37 µM (Bektaş et al., 2012).
Gene Expression Knockdown
Morpholino oligos (Morpholinos), which include morpholine derivatives, are used extensively for knocking down gene expression. These have been applied in clinical trials for conditions such as Duchenne muscular dystrophy and as anti-bioterrorism agents against Marburg viral infection. Their cellular uptake is enhanced when conjugated with cell-penetrating peptides (CPPs), making them effective for research in various diseases (Moulton, 2013).
Anticancer Properties
Morpholine derivatives have shown promising results in the field of anticancer research. The review of literature over the past five years has highlighted their utility as anticancer agents, demonstrating their potential in addressing multi-drug resistance in cancer treatment (Arshad et al., 2019).
Anti-Inflammatory Studies
Research into 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives has indicated their potential for anti-inflammatory applications. These compounds, synthesized from morpholine, have shown promising results in both in vitro and in vivo anti-inflammatory tests (Somashekhar & Kotnal, 2019).
Medicinal Chemistry and Pharmacological Activity
Morpholine is a common feature in many approved and experimental drugs, often employed for its beneficial physicochemical, biological, and metabolic properties. It has been used in developing enzyme inhibitors and drugs with selective affinity for various receptors. In vivo studies have shown its potential to enhance the potency of compounds and improve their pharmacokinetics (Kourounakis et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-13-10(15)8-1-2-9(12-7-8)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOWVLHXEUFOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380104 | |
Record name | 6-morpholinonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinonicotinohydrazide | |
CAS RN |
388088-71-9 | |
Record name | 6-(4-Morpholinyl)-3-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388088-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-morpholinonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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